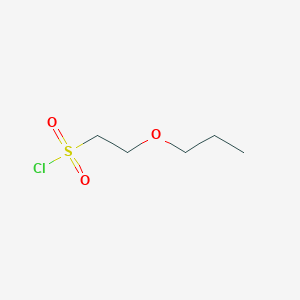

2-Propoxyethane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Wissenschaftliche Forschungsanwendungen

Versatile Protecting and Activating Group

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a derivative related to 2-Propoxyethane-1-sulfonyl chloride, has been synthesized and utilized as a versatile sulfonating agent for amines. This compound allows easy sulfonation of primary and secondary amines with excellent yields. The Dios group, demonstrating stability under basic and reductive conditions, can be removed by heating in a hot aqueous solution of trifluoroacetic acid. This compound finds its application in amine synthesis, especially in the formation of activated amines under Mitsunobu conditions, using (cyanomethylene)tributylphosphorane (CMBP) (Sakamoto et al., 2006).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

Polymer-supported sulfonyl chloride has been employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing a convenient preparation of polymer-supported sulfonyl chloride for this purpose. This technique uses 1,2-diols, reacted with p-toluenesulfonyl isocyanate, and subsequent cyclo-elimination for the synthesis, highlighting the importance of sulfonyl chlorides in the synthesis of heterocyclic compounds with significant antibacterial activity (Holte et al., 1998).

Activation of Sulfamoyl and Sulfonyl Chlorides

Silyl radical-mediated activation of sulfamoyl chlorides, a process more challenging than the activation of sulfonyl chlorides, has been researched. This activation allows for the direct access to aliphatic sulfonamides from alkenes, employing tris(trimethylsilyl)silane and photocatalyst Eosin Y in a single-step hydrosulfamoylation. The significance of this process lies in its ability to generate complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, directly applicable in medicinal chemistry (Hell et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of research involving 2-Propoxyethane-1-sulfonyl chloride could involve exploring new synthesis methods and reactions. For instance, the synthesis of sulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is a promising area of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxyethane-1-sulfonyl chloride typically involves the reaction of 2-propoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:

C5H11OH+ClSO3H→C5H11ClO3S+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-propoxyethanesulfonic acid.

Reduction: It can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions:

- **Nucleophiles

Eigenschaften

IUPAC Name |

2-propoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVZZBZHGPURPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)

amine](/img/structure/B2820525.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2820528.png)

![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)